1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmaceutical research due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with m-tolyl ethyl ketone under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.
Scientific Research Applications
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Chlorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(4-Bromophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(4-Methylphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Uniqueness
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-3-2-4-15(11-14)12-19(22)21-10-9-17(13-21)16-5-7-18(20)8-6-16/h2-8,11,17H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIDQJMBMNVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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